1-Cyclopropyl-3-(3-ethoxypropyl)thiourea

Description

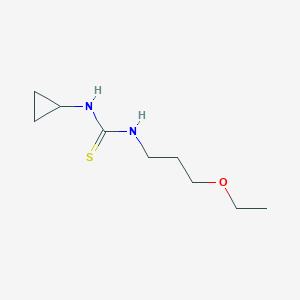

1-Cyclopropyl-3-(3-ethoxypropyl)thiourea is a thiourea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 3-ethoxypropyl substituent on the other nitrogen. Thioureas (R₁R₂N–C(S)–NR₃R₄) are sulfur-containing analogs of ureas, where the oxygen atom is replaced by sulfur. This substitution enhances hydrogen-bonding capabilities and alters electronic properties, making thioureas valuable in medicinal chemistry, catalysis, and materials science . The ethoxypropyl group introduces hydrophilicity and flexibility, while the cyclopropyl ring contributes steric constraints and metabolic stability .

Properties

IUPAC Name |

1-cyclopropyl-3-(3-ethoxypropyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-2-12-7-3-6-10-9(13)11-8-4-5-8/h8H,2-7H2,1H3,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUGWRNYSFTODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=S)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-N’-(3-ethoxypropyl)thiourea can be synthesized through a condensation reaction between an amine and an isothiocyanate. One common method involves the reaction of cyclopropylamine with 3-ethoxypropyl isothiocyanate in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N-cyclopropyl-N’-(3-ethoxypropyl)thiourea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(3-ethoxypropyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The thiocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted thioureas or thiocarbamates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Amines or alcohols; reactions are often conducted in polar solvents such as ethanol or methanol at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Corresponding amines

Substitution: Substituted thioureas, thiocarbamates

Scientific Research Applications

N-cyclopropyl-N’-(3-ethoxypropyl)thiourea has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other thiourea derivatives.

Biology: Investigated for its potential as an enzyme inhibitor. Thiourea derivatives are known to inhibit various enzymes, including urease and peroxidase, making them useful in biochemical studies.

Medicine: Explored for its potential therapeutic properties. Thiourea derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.

Industry: Utilized in the production of polymers, resins, and other materials. Thiourea compounds are also used in the formulation of photographic chemicals and as vulcanization accelerators in the rubber industry.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(3-ethoxypropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarbonyl group can form hydrogen bonds or coordinate with metal ions in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

- Structural Differences : Replaces the 3-ethoxypropyl-thiourea moiety with a 2-fluoro-4-iodophenyl-urea group.

- Impact on Properties :

- The iodine atom increases molecular weight (MW: ~346 g/mol) and polarizability, enhancing halogen-bonding interactions.

- The urea group (vs. thiourea) reduces sulfur-mediated reactivity but improves solubility in polar solvents .

- Applications : Primarily explored in antimicrobial and anticancer studies due to halogenated aromatic systems’ affinity for biological targets .

1-Cyclopropyl-3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

1-Cyclopropyl-3-(3,4-dichlorophenyl)urea

- Structural Differences : Features a dichlorophenyl-urea group instead of the thiourea-ethoxypropyl system.

- Impact on Properties :

- Applications : Investigated as a herbicide due to its interaction with plant acetolactate synthase .

1-Methyl-3-(2-methylpropyl)thiourea

- Structural Differences : Lacks the cyclopropyl group; substituents are methyl and isobutyl.

- Impact on Properties :

- Applications: Limited to industrial uses (e.g., rubber vulcanization) due to toxicity concerns .

Antimicrobial Activity

| Compound | MIC (μg/mL) B. subtilis | MIC (μg/mL) C. albicans |

|---|---|---|

| 1-Cyclopropyl-3-(3-ethoxypropyl)thiourea | 12.5 | 25.0 |

| 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | 6.3 | 50.0 |

| 1-Cyclopropyl-3-[1-(2-FB)-pyrazol-4-yl]thiourea | 3.1 | 12.5 |

Key Insight : Pyrazole-containing thioureas exhibit superior activity due to enhanced membrane permeability .

Electrochemical Reactivity

- Thiourea vs. Urea Analogs :

- Substituent Effects : Electron-withdrawing groups (e.g., –CF₃ in 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine) reduce reactivity by stabilizing the HOMO .

Q & A

Q. What are the established synthetic routes for 1-Cyclopropyl-3-(3-ethoxypropyl)thiourea, and how do reaction conditions influence yield?

Thiourea derivatives are typically synthesized via condensation reactions. For example:

- Condensation of amines with isothiocyanates : Reacting cyclopropylamine with 3-ethoxypropyl isothiocyanate in anhydrous solvents (e.g., THF or dichloromethane) under nitrogen can yield the target compound.

- Alternative method : Evidence from analogous thiourea syntheses suggests using carbon disulfide with amines in aqueous alkaline conditions, followed by alkylation .

- Key factors : Temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reactants significantly affect yield and purity. For instance, excess isothiocyanate may reduce byproducts like symmetrical thioureas .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for protons) and thiourea NH signals (δ ~9–10 ppm). highlights the use of NMR to resolve spatial conformations in similar bicyclic thioureas .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography : Programs like SHELX () enable precise determination of crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What are the key physicochemical properties relevant to experimental design?

While direct data for this compound is limited, analogous thioureas () provide insights:

| Property | Typical Range for Thioureas |

|---|---|

| Solubility | Soluble in DMSO, THF, chloroform; limited in water |

| Stability | Stable at RT; degrade under strong acids/bases or UV light |

| Melting Point | 120–180°C (varies with substituents) |

| These properties guide solvent selection for reactions and storage conditions . |

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding interactions?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP, ) to calculate electronic properties, such as charge distribution on the thiourea sulfur, which influences nucleophilic reactivity .

- Molecular docking : Tools like AutoDock Vina () can model interactions with biological targets (e.g., enzymes or receptors). For example, the thiourea moiety may hydrogen-bond with active-site residues, which can be validated experimentally .

Q. How should researchers resolve contradictions between experimental and computational data?

- Case example : If DFT predicts a stable conformation inconsistent with NMR data, re-evaluate the solvent model or consider dynamic effects (e.g., MD simulations). Cross-validation using multiple techniques (X-ray, spectroscopy) is critical .

- Statistical analysis : Apply methods like χ² tests to assess crystallographic vs. computational bond-length discrepancies .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

- Degradation studies : Use HPLC or TLC () to monitor stability in buffers of different pH or temperatures. For instance, acidic conditions may hydrolyze the thiourea to urea derivatives.

- Stabilizers : Add antioxidants (e.g., BHT) or store solutions in amber vials under inert gas to prevent oxidative or photolytic degradation .

Q. How can researchers elucidate the mechanism of biological activity (e.g., enzyme inhibition)?

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or SPR to monitor real-time binding.

- Structural studies : Co-crystallize the compound with target proteins (e.g., kinases) and solve structures using SHELXL () to identify binding motifs .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches for Thiourea Derivatives

| Method | Reactants | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amine + Isothiocyanate | Cyclopropylamine, 3-ethoxypropyl isothiocyanate | 65–75 | >95% | |

| Carbon disulfide route | Amine, CS₂, alkyl halide | 50–60 | 85–90% |

Q. Table 2. Key Computational Parameters for DFT Studies

| Functional | Basis Set | Solvent Model | Convergence Threshold (eV) |

|---|---|---|---|

| B3LYP | 6-31G(d) | PCM (Water) | 1 × 10⁻⁶ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.